ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Description
Ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with methyl, phenyl, and acetylpiperazinyl-oxoacetyl groups. Its structure was likely validated using crystallographic techniques such as SHELX software, which is widely employed for small-molecule refinement and structure determination .
Properties
IUPAC Name |
ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-30-22(29)17-14(2)23-19(18(17)16-8-6-5-7-9-16)20(27)21(28)25-12-10-24(11-13-25)15(3)26/h5-9,23H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSQHKVYNJPSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse sources.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of chemical reactions involving pyrrole derivatives and piperazine. The structural analysis often includes techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray diffraction, which help confirm the molecular structure and identify stereoisomers present in the compound.
Anti-inflammatory Activity
Research indicates that derivatives of pyrrole, including this compound, exhibit significant anti-inflammatory effects. These effects are typically assessed using human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies or lipopolysaccharides (LPS). Key findings include:
- Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in PBMC cultures. The strongest inhibition was observed at higher concentrations, indicating a dose-dependent response .
- Cell Proliferation : In studies examining cell proliferation, the compound demonstrated a significant reduction in PBMC proliferation, with some derivatives achieving up to 85% inhibition at high concentrations .
Antimicrobial Activity
The antimicrobial properties of related pyrrole compounds have been documented, suggesting potential activity against various bacterial strains. In vitro studies typically employ the broth microdilution method to assess efficacy against pathogens like Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs have shown promising results .
Case Studies
Several studies have focused on the biological activity of similar pyrrole derivatives:
- Study on Anti-inflammatory Effects : A recent study evaluated a series of pyrrole derivatives for their ability to inhibit cytokine production in LPS-stimulated PBMCs. Compounds were tested at varying concentrations (10 µg/mL to 100 µg/mL), with significant inhibition observed in several derivatives .
- Antimicrobial Efficacy : Another study investigated the antibacterial activity of pyrrole-based compounds against common pathogens. The findings indicated that certain derivatives had notable activity against Gram-positive and Gram-negative bacteria, supporting further exploration of this compound in this context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on core scaffolds, substituents, synthetic routes, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound’s pyrrole core is less sterically demanding compared to the indole derivative in or the cyclohexane scaffold in . This may enhance its binding affinity in enzyme pockets requiring planar aromatic interactions.
Substituent Effects :
- The acetylpiperazinyl-oxoacetyl group is conserved in both the target compound and the indole derivative , suggesting its critical role in mediating interactions (e.g., with enzymes via hydrogen bonding or π-stacking).
- The chloro-fluorophenyl group in and chloropyridinyl in introduce halogen-bonding capabilities, which are absent in the target compound. Halogens often enhance metabolic stability and binding potency .
Synthesis and Functionalization :
- The target compound’s synthesis likely involves amide coupling between the pyrrole carboxylate and acetylpiperazinyl-oxoacetyl moiety, a common strategy in heterocyclic chemistry.
- The indole derivative employs a hydrochloric acid/ethyl acetate deprotection step, highlighting the use of mild acidic conditions for sensitive functional groups.
Hydrogen-Bonding and Crystal Packing :
- The acetylpiperazinyl group in the target compound may form intermolecular hydrogen bonds (N–H···O or C=O···H–N), as inferred from graph-set analysis principles . Such interactions could stabilize its crystal lattice, enhancing physicochemical stability.
- In contrast, the tert-butyl group in likely disrupts hydrogen bonding, favoring hydrophobic interactions instead.
Research Findings and Implications
- Structural Insights : The target compound’s pyrrole core and phenyl/methyl substituents balance aromaticity and steric effects, making it a versatile scaffold for further derivatization.
- Activity Inference : Analogous compounds (e.g., ) demonstrate that acetylpiperazinyl-oxoacetyl groups are pivotal for enzyme inhibition, suggesting the target compound may share similar mechanisms.
- Synthetic Accessibility: The absence of halogens or complex carbamate groups (cf.
Q & A
Q. What are the key synthetic pathways for ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, as demonstrated in analogous pyrrole derivatives .
- Acetylation steps : Reaction of piperazine derivatives with acetylating agents under anhydrous conditions, requiring controlled temperatures (0–5°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are often used to enhance solubility and reaction efficiency.
- Catalyst optimization : Pd(PPh₃)₄ or similar catalysts for cross-coupling, with yields improved by degassing solvents to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data from NMR and IR be interpreted?
- ¹H/¹³C NMR : Critical for confirming substituent positions. For example:
- The ethyl ester group appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.2 ppm for CH₂) in ¹H NMR.
- Aromatic protons (phenyl, pyrrole) show signals between 6.8–7.5 ppm, with splitting patterns indicating substitution .
- IR spectroscopy : Confirms carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹ for ester and acetylpiperazine moieties) and NH stretches (~3300 cm⁻¹ for pyrrole NH) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 465.23 for C₂₃H₂₅N₃O₅) .
Q. What are the standard protocols for purification and analytical validation of this compound post-synthesis?
- Purification :
- Analytical validation :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Melting point analysis : Sharp melting points (e.g., 145–147°C) indicate crystallinity and purity .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the pharmacological activity of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the acetylpiperazine moiety’s electron-withdrawing effects can be modeled to assess stability .
- Molecular docking : Screens against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The pyrrole core and acetylpiperazine side chain may form hydrogen bonds with active-site residues .
- MD simulations : Evaluate binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .
Q. How does modifying the piperazine or pyrrole substituents affect the compound’s biological target interactions?
- Piperazine modifications :
- 4-Acetyl substitution : Enhances lipophilicity (logP ~2.5) and membrane permeability, as shown in similar derivatives .
- Bulkier groups (e.g., benzyl) : May sterically hinder target binding but improve selectivity .
- Pyrrole substitutions :
- 2-Methyl group : Stabilizes the pyrrole ring conformation, affecting π-π stacking with aromatic residues in targets .
- 4-Phenyl group : Increases hydrophobic interactions, as demonstrated in SAR studies of pyrrole-based inhibitors .
Q. What strategies resolve contradictions in experimental data regarding the compound’s reactivity or bioactivity?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) that cause yield discrepancies. For example, a 2³ factorial design can optimize coupling reactions .
- Meta-analysis : Compare bioactivity data across assays (e.g., enzyme inhibition vs. cell-based assays) to identify assay-specific artifacts. Normalize results using positive controls (e.g., IC₅₀ values for staurosporine in kinase assays) .
Q. How can reaction path search methods and quantum chemical calculations optimize synthesis routes?
- Reaction path search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways. For example, transition states for acetylpiperazine formation can be modeled at the B3LYP/6-31G* level .
- Quantum-chemical calculations : Predict regioselectivity in pyrrole acylation steps by analyzing charge distribution (Mulliken charges) on reactive sites .
- Machine learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
